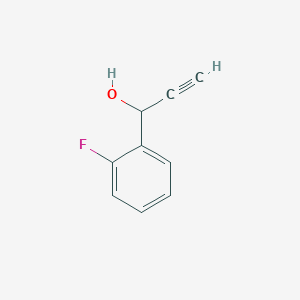
3-(2-Fluoroethoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoroethoxy)azetidine: is a four-membered heterocyclic compound containing a nitrogen atom and a fluoroethoxy substituent at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as azetidine and 2-fluoroethanol.
Nucleophilic Substitution: The azetidine ring is formed through a nucleophilic substitution reaction, where 2-fluoroethanol reacts with a suitable azetidine precursor under basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the azetidine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoroethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(2-Fluoroethoxy)azetidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe or ligand in biological studies to investigate molecular interactions and mechanisms.
Industrial Applications: The compound is employed in various industrial processes, including the synthesis of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoroethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Inhibit Enzymes: The compound can act as an enzyme inhibitor, affecting metabolic pathways.
Alter Cellular Processes: It may influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring without the fluoroethoxy substituent.
2-Fluoroethanol: A simple alcohol with a fluoro substituent.
Aziridine: A three-membered nitrogen-containing ring with similar reactivity.
Uniqueness
3-(2-Fluoroethoxy)azetidine is unique due to the presence of both the azetidine ring and the fluoroethoxy substituent, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C5H10FNO |
|---|---|
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
3-(2-fluoroethoxy)azetidine |
InChI |
InChI=1S/C5H10FNO/c6-1-2-8-5-3-7-4-5/h5,7H,1-4H2 |
Clé InChI |
FDFQAIBXMIUANA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)








![trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)

![4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11926771.png)

